3-(3,4-dichlorophenyl)sulfonyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide
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Overview
Description
3-(3,4-dichlorophenyl)sulfonyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group, a sulfonyl group, and two hydroxyethyl groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)sulfonyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with N,N-bis(2-hydroxyethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)sulfonyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3,4-dichlorophenyl)sulfonyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)sulfonyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyethyl groups may enhance the compound’s solubility and facilitate its transport within biological systems. The dichlorophenyl group can interact with hydrophobic regions of biomolecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dichlorophenyl)sulfonyl-N,N-dimethylbenzenesulfonamide
- 3-(3,4-dichlorophenyl)sulfonyl-N,N-bis(2-methoxyethyl)benzenesulfonamide
- 3-(3,4-dichlorophenyl)sulfonyl-N,N-bis(2-ethoxyethyl)benzenesulfonamide
Uniqueness
3-(3,4-dichlorophenyl)sulfonyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide is unique due to the presence of hydroxyethyl groups, which enhance its solubility and reactivity compared to similar compounds with different substituents. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO6S2/c17-15-5-4-13(11-16(15)18)26(22,23)12-2-1-3-14(10-12)27(24,25)19(6-8-20)7-9-21/h1-5,10-11,20-21H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSQIKAOQWQMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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